molecular formula C10H7F3O B7858211 3-(p-Trifluoromethylphenoxy)-1-propyne CAS No. 63878-78-4

3-(p-Trifluoromethylphenoxy)-1-propyne

Cat. No.: B7858211
CAS No.: 63878-78-4
M. Wt: 200.16 g/mol
InChI Key: BRORDTRRXFYCDZ-UHFFFAOYSA-N
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Description

3-(p-Trifluoromethylphenoxy)-1-propyne is an organic compound known for its unique chemical structure and properties It features a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Trifluoromethylphenoxy)-1-propyne typically involves the etherification of 1-chloro-4-trifluoromethylbenzene with propargyl alcohol in the presence of a base. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(p-Trifluoromethylphenoxy)-1-propyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond in the propyne chain to a double or single bond, leading to different saturated or unsaturated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(p-Trifluoromethylphenoxy)-1-propyne has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for selective serotonin reuptake inhibitors (SSRIs) and other therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-(p-Trifluoromethylphenoxy)-1-propyne and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, in the context of SSRIs, the compound inhibits the reuptake of serotonin by binding to the serotonin transporter, thereby increasing the availability of serotonin in the synaptic cleft. This action is crucial for its antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Trifluoromethylphenoxy)-1-propyne is unique due to its specific trifluoromethyl group positioning and the presence of a propyne chain.

Properties

IUPAC Name

1-prop-2-ynoxy-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRORDTRRXFYCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315933
Record name 1-[(Prop-2-yn-1-yl)oxy]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63878-78-4
Record name NSC298260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Prop-2-yn-1-yl)oxy]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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